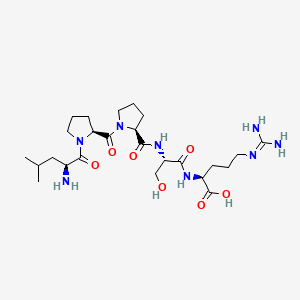

Lymphocyte activating pentapeptide

Beschreibung

Eigenschaften

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H44N8O7/c1-14(2)12-15(26)22(37)33-11-5-8-19(33)23(38)32-10-4-7-18(32)21(36)31-17(13-34)20(35)30-16(24(39)40)6-3-9-29-25(27)28/h14-19,34H,3-13,26H2,1-2H3,(H,30,35)(H,31,36)(H,39,40)(H4,27,28,29)/t15-,16-,17-,18-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEAYTGFTNACKMX-VMXHOPILSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H44N8O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

568.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120484-65-3 | |

| Record name | L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120484653 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Leucyl-L-prolyl-L-prolyl-L-seryl-L-arginine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17176 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | L-LEUCYL-L-PROLYL-L-PROLYL-L-SERYL-L-ARGININE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFL33E395I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Unlocking Lymphocyte Activation: A Technical Guide to the Discovery and Isolation of Novel Pentapeptides

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide has been released, detailing the discovery, isolation, and mechanisms of novel lymphocyte-activating pentapeptides. This whitepaper serves as an in-depth resource for researchers, scientists, and drug development professionals, providing a foundational understanding of these immunomodulatory molecules. The guide focuses on the well-characterized pentapeptide Thymopentin (TP-5) and its analogues, offering detailed experimental protocols, quantitative data, and visual representations of signaling pathways.

The discovery of short peptides that can modulate the immune system presents significant opportunities for therapeutic development. Pentapeptides, in particular, have been shown to influence lymphocyte activity, offering potential applications in immunotherapy for a range of diseases. This guide elucidates the intricate processes involved in identifying and characterizing these potent molecules.

Core Findings and Methodologies

This technical guide compiles and presents critical data on the biological activity of lymphocyte-activating pentapeptides. A cornerstone of this research is Thymopentin (TP-5), a synthetic pentapeptide with the sequence Arg-Lys-Asp-Val-Tyr, which corresponds to the active site of the thymic hormone thymopoietin.[1] Another key immunomodulatory peptide highlighted is Splenopentin (SP-5), with the sequence Arg-Lys-Glu-Val-Tyr.[1]

Quantitative Analysis of Lymphocyte Activation

The immunomodulatory effects of these pentapeptides have been quantified through various in vitro assays. Key findings are summarized below:

| Peptide | Assay | Cell Type | Concentration | Observed Effect |

| Thymopentin (TP-5) | ACTH-LIR Release Assay | Human Peripheral Mononuclear Cells | 1 µg/mL | Induction of ACTH-like immunoreactivity (ACTH-LIR) release (median 22 pg/mL).[2] |

| Thymopentin (TP-5) | Cytokine Production (in vivo) | Male NMRI mice lymphoid cells | 15 µ g/100g body wt | Activation of IL-1α, IL-2, IL-6, IL-10, and IFN-γ production.[3] |

| Thymopentin (TP-5) | IL-2 Production (in vivo) | Lymphocytes from aged humans | Not specified | Enhancement of PHA-induced IL-2 production.[4] |

| CbTP (TP-5 hybrid) | Cytokine Production (in vitro) | RAW264.7 cells | 10 µg/mL | Significant increase in TNF-α, IL-6, and IL-1β production.[5][6] |

| Splenopentin (DAc-SP-5) | Hematopoietic and Immune Restoration | Sublethally irradiated mice | Not specified | Accelerated recovery of leukocyte counts and hematopoietic colony-forming cells.[7] |

Experimental Protocols

To ensure the reproducibility of these findings, this guide provides detailed experimental protocols for key assays used in the characterization of lymphocyte-activating pentapeptides.

Lymphocyte Proliferation Assay ([³H]-Thymidine Incorporation)

This assay measures the proliferation of lymphocytes in response to a stimulus.

-

Cell Preparation: Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Cell Culture: Plate the PBMCs in a 96-well plate at a density of 2 x 10⁵ cells per well in complete RPMI-1640 medium.

-

Stimulation: Add the pentapeptide of interest at various concentrations to the wells. Include positive controls (e.g., phytohemagglutinin) and negative controls (medium alone).

-

Incubation: Culture the cells for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

[³H]-Thymidine Pulse: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting and Measurement: Harvest the cells onto glass fiber filters and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Express the results as a stimulation index (SI), which is the ratio of counts per minute (cpm) in stimulated cultures to the cpm in unstimulated cultures.[8][9]

Cytokine Production Analysis (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific cytokines produced by activated lymphocytes.

-

Plate Coating: Coat a 96-well ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-IL-2) and incubate overnight at 4°C.

-

Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for 1-2 hours at room temperature.

-

Sample Addition: Add cell culture supernatants and standards to the wells and incubate for 2 hours at room temperature.

-

Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.

-

Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.

-

Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB). Incubate in the dark until a color develops.

-

Measurement: Stop the reaction with a stop solution and measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cytokine concentration in the samples by comparing their absorbance to the standard curve.[10][11][12]

Signaling Pathways and Mechanisms of Action

A crucial aspect of understanding these pentapeptides is elucidating their mechanism of action. Research has shown that Thymopentin and its derivatives can activate lymphocytes through specific signaling pathways.

Experimental Workflow for Discovery and Isolation

The process of discovering and isolating novel lymphocyte-activating pentapeptides from natural sources involves a systematic workflow.

Thymopentin-Induced NF-κB Signaling Pathway

Thymopentin and its derivatives have been shown to exert their immunomodulatory effects by activating the NF-κB signaling pathway, a key regulator of immune responses. This activation can be initiated through interaction with Toll-like Receptor 2 (TLR2).[5][6]

This comprehensive guide provides a valuable resource for the scientific community, paving the way for further research and development in the field of peptide-based immunotherapies. The detailed methodologies and data presented will aid in the discovery and characterization of new and potent lymphocyte-activating pentapeptides.

References

- 1. Thymopentin and splenopentin as immunomodulators. Current status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymopentin induces release of ACTH-like immunoreactivity by human lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In vivo immunopotentiating activity of thymopentin in aging humans: increase of IL-2 production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. Splenopentin (DAc-SP-5) accelerates the restoration of myelopoietic and immune systems after sublethal radiation in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hanc.info [hanc.info]

- 10. Cytokine analysis - ELISA / CBA [sanquin.org]

- 11. Cytokine Elisa [bdbiosciences.com]

- 12. biomatik.com [biomatik.com]

Synthesis and Purification of Immunogenic Pentapeptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and immunogenic assessment of pentapeptides. The methodologies detailed herein are foundational for the development of peptide-based therapeutics and vaccines. All quantitative data is summarized for clarity, and detailed experimental protocols are provided for key procedures.

Introduction

Short synthetic peptides, particularly pentapeptides, are pivotal in immunological research. They can act as haptens, requiring conjugation to a larger carrier protein to elicit a robust immune response, or in some cases, can be designed to be intrinsically immunogenic.[1] The precise chemical synthesis and rigorous purification of these molecules are critical to ensure that the observed immunological activity is attributable to the target peptide and not to process-related impurities.[1][2] This guide outlines the standard procedures for solid-phase peptide synthesis (SPPS), purification by reversed-phase high-performance liquid chromatography (RP-HPLC), and subsequent in vitro assessment of immunogenicity.

Pentapeptide Synthesis

The established method for chemically synthesizing peptides is Solid-Phase Peptide Synthesis (SPPS).[3][4] This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[5] The Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) strategy is widely employed due to its use of a mild base for Nα-Fmoc deprotection, while acid-labile protecting groups are used for the amino acid side chains.[6][7]

Synthesis Workflow

The general workflow for Fmoc/tBu SPPS is a cyclical process involving deprotection of the N-terminal Fmoc group, followed by the coupling of the next protected amino acid.[8] This cycle is repeated until the desired pentapeptide sequence is assembled.

Purification of Synthetic Pentapeptides

Following synthesis and cleavage from the resin, the crude peptide product contains the target pentapeptide as well as various impurities such as truncated or deletion sequences.[9] Reversed-phase high-performance liquid chromatography (RP-HPLC) is the gold-standard for purifying synthetic peptides due to its high resolving power.[5][10]

RP-HPLC Principles

RP-HPLC separates peptides based on their hydrophobicity.[11] The crude peptide mixture is loaded onto a hydrophobic stationary phase (e.g., C18 silica) and eluted with a gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase, often containing an ion-pairing agent like trifluoroacetic acid (TFA).[10][12] More hydrophobic peptides interact more strongly with the stationary phase and thus elute at a higher concentration of organic solvent.[13]

Purification and Analysis Workflow

The purification process begins with an analytical run to determine the retention time of the target peptide, followed by a preparative run to isolate it. The purity of the collected fractions is then confirmed by analytical HPLC and the identity is verified by mass spectrometry.

Assessment of Immunogenicity

Peptides alone are often poorly immunogenic and may require conjugation to a carrier protein (e.g., Keyhole Limpet Hemocyanin - KLH, or Cross-Reactive Material 197 - CRM197) and/or formulation with an adjuvant to elicit a strong immune response.[14][15] The immunogenicity of a pentapeptide can be assessed in vitro by measuring its ability to stimulate T cells from peripheral blood mononuclear cells (PBMCs). Common assays include T-cell proliferation assays and the Enzyme-Linked Immunospot (ELISpot) assay to detect cytokine-secreting cells.[16][17]

In Vitro Immunogenicity Testing Workflow

The process involves isolating PBMCs, stimulating them with the synthetic pentapeptide, and then measuring the T-cell response.

Data Presentation

Quantitative data from the synthesis, purification, and immunogenicity assessment should be clearly tabulated for comparative analysis.

Table 1: Peptide Synthesis and Purification Parameters

| Parameter | Value/Range | Method |

| Synthesis Scale | 0.1 mmol | Manual or Automated SPPS |

| Coupling Reagents | HBTU/HOBt/DIEA | Fmoc/tBu Chemistry |

| Cleavage Reagent | 95% TFA with scavengers | --- |

| Crude Purity | 50-80% | Analytical RP-HPLC |

| Final Purity | >95% or >98% | Analytical RP-HPLC[18] |

| Final Yield | 10-30% (of theoretical) | Gravimetric |

| Molecular Weight | Confirmed | Mass Spectrometry[19] |

Table 2: RP-HPLC Purification Conditions

| Parameter | Condition |

| Column | C18, 5 µm, 100 Å |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient (Analytical) | 5-95% B over 20 min[12] |

| Gradient (Preparative) | Optimized based on analytical run |

| Flow Rate (Analytical) | 1.0 mL/min |

| Flow Rate (Preparative) | 10-20 mL/min |

| Detection | 214-220 nm[10] |

Table 3: In Vitro Immunogenicity Assay Parameters

| Assay | Parameter | Value/Range |

| T-cell Proliferation | Cell Type | CD8+ depleted PBMCs[20] |

| Cell Density | 1 x 10⁵ cells/well[21] | |

| Peptide Concentration | 5 µM[20] | |

| Incubation Period | 7 days[20] | |

| Readout | CFSE dye dilution by flow cytometry[20] | |

| ELISpot | Cell Type | PBMCs |

| Cell Density | 2.5 x 10⁵ cells/well[22] | |

| Peptide Concentration | 1-10 µg/mL | |

| Incubation Period | 18-24 hours[17] | |

| Cytokine Detected | Interferon-gamma (IFN-γ) | |

| Readout | Spot-forming units (SFU) per million cells |

Experimental Protocols

Protocol for Fmoc/tBu Solid-Phase Peptide Synthesis

-

Resin Swelling: Swell the appropriate resin (e.g., Wang or Rink Amide resin) in dimethylformamide (DMF) for 1 hour in a reaction vessel.[23]

-

First Amino Acid Loading (if necessary): For resins like 2-chlorotrityl chloride, dissolve 5 equivalents of the C-terminal Fmoc-protected amino acid and activate with HATU/HOAt. Add to the swollen resin and rock for 4-24 hours.[23]

-

Fmoc Deprotection: Treat the resin with 20% (v/v) piperidine in DMF for 20-30 minutes to remove the N-terminal Fmoc group.[24]

-

Washing: Wash the resin thoroughly with DMF (e.g., 4 times) to remove piperidine and by-products.[24]

-

Amino Acid Coupling: Dissolve the next Fmoc-protected amino acid (1.5 equivalents), HBTU (1.5 eq), and HOBt (1.5 eq) in DMF. Add DIEA (2 eq) to activate. Add this solution to the resin and react for at least 1-2 hours.[24]

-

Washing: Wash the resin with DMF to remove excess reagents and by-products.

-

Cycle Repetition: Repeat steps 3-6 for each subsequent amino acid in the pentapeptide sequence.

-

Final Cleavage and Deprotection: After the final coupling and deprotection cycle, wash the resin with dichloromethane (DCM). Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane) for 2-3 hours at room temperature.[4]

-

Peptide Precipitation: Filter the cleavage solution from the resin and precipitate the crude peptide by adding it to cold diethyl ether.

-

Collection: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide pellet under vacuum.

Protocol for RP-HPLC Purification

-

Sample Preparation: Dissolve the crude peptide in a minimal volume of a suitable solvent, often Mobile Phase A or a small amount of DMSO.

-

Analytical Method Development: Inject a small amount of the crude peptide onto an analytical C18 column. Run a scouting gradient (e.g., 5% to 95% Mobile Phase B over 20 minutes) to determine the retention time of the target peptide.[12]

-

Preparative Method: Scale up the analytical method to a preparative C18 column. Adjust the gradient to optimize the separation of the target peptide from its closest impurities.

-

Fraction Collection: Collect fractions as the peptide elutes from the column, typically in 1-minute intervals.

-

Purity Analysis: Analyze each collected fraction using the analytical HPLC method to determine its purity.

-

Pooling and Lyophilization: Combine fractions with the desired purity level (e.g., >95%). Freeze the pooled solution and lyophilize to obtain a dry, purified peptide powder.

Protocol for IFN-γ ELISpot Assay

-

Plate Coating: Coat a 96-well PVDF plate with an anti-IFN-γ capture antibody overnight at 4°C.[17]

-

Washing and Blocking: Wash the plate with sterile PBS. Block the wells with a blocking buffer (e.g., PBS with 1% BSA) for at least 1 hour at room temperature.[25]

-

Cell Plating: Prepare a suspension of PBMCs in culture medium. Add 100 µL of the cell suspension (e.g., 2.5 x 10⁵ cells) to each well.[22]

-

Stimulation: Add 100 µL of the synthetic pentapeptide solution (at 2x the final desired concentration, e.g., 2-20 µg/mL) to the appropriate wells. Include negative (cells only) and positive (e.g., PHA mitogen) controls.[17]

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. Do not disturb the plate during incubation.[17]

-

Detection: Wash the plate to remove cells. Add a biotinylated anti-IFN-γ detection antibody and incubate for 2 hours at 37°C.[17]

-

Enzyme Conjugate: Wash the plate and add a streptavidin-enzyme conjugate (e.g., Streptavidin-AP). Incubate for 1 hour at room temperature.[26]

-

Spot Development: Wash the plate and add a substrate solution (e.g., BCIP/NBT). Monitor for the formation of dark spots.[26]

-

Stopping and Drying: Stop the reaction by washing thoroughly with tap water. Allow the plate to dry completely overnight in the dark.

-

Analysis: Count the spots in each well using an automated ELISpot reader. Results are expressed as spot-forming units (SFU) per million cells.

Protocol for Peptide Conjugation to KLH

This protocol is a general method for conjugating a cysteine-containing peptide to KLH using the MBS crosslinker.

-

KLH Activation: Dissolve 5 mg of KLH in 0.5 mL of 10 mM phosphate buffer (pH 7.0). Dissolve 3 mg of m-maleimidobenzoyl-N-hydroxysuccinimide ester (MBS) in 200 µL of DMF. Add 70 µL of the MBS solution to the KLH solution and stir for 30 minutes at room temperature.[3]

-

Purification of Activated KLH: Remove the free crosslinker by passing the solution through a Sephadex G-25 size-exclusion column, eluting with 50 mM phosphate buffer (pH 6.0).[27]

-

Peptide Solubilization: Dissolve 5 mg of the cysteine-containing pentapeptide in 100 µL of DMF.[3]

-

Conjugation Reaction: Rapidly add 1 mL of the purified, activated KLH to the dissolved peptide. Immediately add ~11 µL of 2 N NaOH to adjust the pH to 7.0-7.2.[3]

-

Incubation: Stir or rotate the solution for 3 hours at room temperature or overnight at 4°C.[3]

-

Lyophilization: Add ammonium bicarbonate to a final concentration of 0.1 M and lyophilize the conjugate solution. The product can be used directly for immunization.

References

- 1. Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. An Improved Protocol for Coupling Synthetic Peptides to Carrier Proteins for Antibody Production Using DMF to Solubilize Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. hplc.eu [hplc.eu]

- 6. benchchem.com [benchchem.com]

- 7. csbio.com [csbio.com]

- 8. peptide.com [peptide.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 11. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]

- 12. agilent.com [agilent.com]

- 13. Peptides purification development in Reverse Phase [blog.interchim.com]

- 14. Recent progress in adjuvant discovery for peptide-based subunit vaccines - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tokyofuturestyle.com [tokyofuturestyle.com]

- 16. A T-cell-based immunogenicity protocol for evaluating human antigen-specific responses - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ELISPOT Assay to Measure Peptide-specific IFN-γ Production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. qinglishangmao.com [qinglishangmao.com]

- 19. Characterization of Synthetic Peptides by Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. proimmune.com [proimmune.com]

- 21. mucosalimmunology.ch [mucosalimmunology.ch]

- 22. stemcell.com [stemcell.com]

- 23. chem.uci.edu [chem.uci.edu]

- 24. rsc.org [rsc.org]

- 25. protocols.io [protocols.io]

- 26. assaygenie.com [assaygenie.com]

- 27. lifetein.com [lifetein.com]

An In-depth Technical Guide to the Mechanism of Action of Lymphocyte-Stimulating Pentapeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte-stimulating pentapeptides are a class of immunomodulatory molecules that have garnered significant interest for their ability to influence and potentiate the immune response. These short-chain amino acid sequences, often derived from larger immunologically active proteins, can elicit a range of effects on lymphocytes, including proliferation, differentiation, and cytokine production. This technical guide provides a comprehensive overview of the mechanism of action of key lymphocyte-stimulating pentapeptides, with a focus on thymopentin and splenopentin, and introductory information on IMREG-1. It is designed to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of immunology, pharmacology, and translational medicine.

Core Concepts: An Overview of Key Lymphocyte-Stimulating Pentapeptides

Lymphocyte-stimulating pentapeptides are primarily derived from endogenous proteins that play a crucial role in the development and regulation of the immune system. The most extensively studied of these is thymopentin , a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin.[1] Another important member of this class is splenopentin , which is derived from the splenic hormone splenin. While structurally similar to thymopentin, it exhibits distinct biological activities, particularly in its effects on B lymphocytes.[2] Additionally, immunomodulators like IMREG-1 , derived from human leukocyte dialysates, have shown promise in clinical settings, although their exact peptide composition and mechanism are less defined.[1]

Section 1: Thymopentin - A Deep Dive into T-Cell Modulation

Thymopentin (Arg-Lys-Asp-Val-Tyr) is a synthetic pentapeptide that mimics the biological activity of thymopoietin, a hormone produced by the thymus gland.[3] It plays a pivotal role in the maturation, differentiation, and function of T-lymphocytes.

Mechanism of Action

Thymopentin's primary mechanism of action involves the modulation of T-cell function. It has been shown to promote the differentiation of T-cell precursors and enhance the function of mature T-cells.[3] A key aspect of its immunomodulatory effect is its interaction with the Toll-like receptor 2 (TLR2).[4]

Binding of a thymopentin-derived peptide to TLR2 can initiate a downstream signaling cascade involving the recruitment of adaptor proteins such as MyD88. This, in turn, leads to the activation of the transcription factor NF-κB, a central regulator of immune and inflammatory responses.[3][5] Activation of the NF-κB pathway results in the transcription of a wide array of genes encoding for pro-inflammatory cytokines, chemokines, and other molecules involved in the immune response.[5]

Signaling Pathway

The proposed signaling pathway for a thymopentin-derived peptide is depicted below.

Quantitative Effects on Lymphocytes

The immunomodulatory effects of thymopentin have been quantified in various in vitro and in vivo studies.

| Parameter | Cell Type | Treatment | Result | Reference |

| Cytokine Production | ||||

| IL-1α, IL-2, IL-6, IL-10, IFN-γ | Mouse Peritoneal Macrophages and Spleen Lymphocytes | 15 µ g/100g body weight (in vivo) | Activation of production | [1][5] |

| IL-2 | Human Lymphocytes from aged subjects | In vivo treatment | Increased PHA-induced IL-2 production | [6] |

| IFN-γ, IL-2, TNF-α | Human Embryonic Stem Cell-derived T-cells | In vitro culture with thymopentin | Production of cytokines upon stimulation | |

| Lymphocyte Proliferation | ||||

| T-cell Proliferation | Human Lymphocytes from aged subjects | In vivo treatment | Improved proliferative response to PHA, Con A, and PWM | [6] |

| Activation Marker Expression | ||||

| CD3+, CD4+, CD8+ | Human Embryonic Stem Cell-derived T-cells | In vitro culture with thymopentin | Expression of T-cell surface markers |

Section 2: Splenopentin - Modulator of B-Cell and NK-Cell Activity

Splenopentin (Arg-Lys-Glu-Val-Tyr) is a synthetic pentapeptide corresponding to the active site of splenin, a hormone isolated from the spleen.[2] While it shares structural similarities with thymopentin, its biological effects are distinct, with a notable influence on B-lymphocytes and Natural Killer (NK) cells.

Mechanism of Action

In contrast to thymopentin, which primarily acts on T-cells, splenopentin has been shown to induce the differentiation of both T- and B-cell precursors.[2] Its effects on B-cells include the promotion of activation and maturation, leading to the production of immunoglobulins. The precise intracellular signaling pathway for splenopentin in B-cells has not been fully elucidated and remains an area of active research.

Splenopentin and its analogs have also been demonstrated to augment the activity of human NK cells in vitro.

Quantitative Effects on Lymphocytes

The immunomodulatory effects of splenopentin are summarized in the table below.

| Parameter | Cell Type | Treatment | Result | Reference |

| B-Cell Activation | ||||

| CD19+CD69+ Activated B-cells | Mouse Splenic B-cells | 0.01 µg/mL (in vitro) | Significant increase in the percentage of activated B-cells | [7] |

| CD19+IgD+ Mature B-cells | Mouse Splenic B-cells | 0.1 µg/mL (in vitro) | Significant increase in the proportion of mature B-cells | [7] |

| CD19+CD27+CD38+ Plasma Cells | Mouse Splenic B-cells | 1 µg/mL (in vitro) | Significant increase in plasma cell populations | [7] |

| Immunoglobulin Production | ||||

| IgA, IgM, IgG | Old Mice | Oral administration of silk peptide (SP) | Reduction in elevated immunoglobulin levels | [8][9] |

| NK-Cell Activity | ||||

| NK-cell Activity | Human NK-cells | In vitro treatment with splenopentin analogs | Significant augmentation of NK-cell activity |

Section 3: IMREG-1 - A Leukocyte-Derived Immunomodulator

IMREG-1 is an immunomodulator derived from human leukocyte dialysates. Clinical trials have demonstrated its potential in immunocompromised individuals.

Mechanism of Action

The precise molecular composition and mechanism of action of IMREG-1 are not as well-defined as those of synthetic pentapeptides. However, it is known to exert a variety of effects on the cell-mediated immune system, including enhancing delayed-type hypersensitivity responses and modulating cytokine production.

Quantitative Immunological Effects

A multicenter, double-blind, placebo-controlled trial in patients with AIDS-Related Complex (ARC) provided quantitative insights into the immunological effects of IMREG-1.

| Parameter | Patient Group | Treatment | Result | Reference |

| CD4+ Cell Count | ARC Patients | IMREG-1 (6-month course) | Mean decrease of 29 x 10^6 cells/L (vs. 80 x 10^6 cells/L in placebo) | [1] |

| Delayed Hypersensitivity Response | ARC Patients | IMREG-1 (6-month course) | Larger size and rate of response compared to placebo | [1] |

Section 4: Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of lymphocyte-stimulating pentapeptides.

In Vitro Lymphocyte Proliferation Assay using CFSE

This protocol describes a method to assess the proliferative response of lymphocytes to pentapeptide stimulation using Carboxyfluorescein Succinimidyl Ester (CFSE) staining and flow cytometry.[3][6]

References

- 1. Response to treatment with the leukocyte-derived immunomodulator IMREG-1 in immunocompromised patients with AIDS-related complex. A multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. Methods to Assess Proliferation of Stimulated Human Lymphocytes In Vitro: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. media.tghn.org [media.tghn.org]

- 5. [Effect of thymopentin on production of cytokines, heat shock proteins, and NF-kappaB signaling proteins] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medrxiv.org [medrxiv.org]

- 7. Transcriptomic analysis of spleen B cell revealed the molecular basis of bursopentin on B cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Dysfunction of B Cell Leading to Failure of Immunoglobulin Response Is Ameliorated by Dietary Silk Peptide in 14-Month-Old C57BL/6 Mice [frontiersin.org]

- 9. Dysfunction of B Cell Leading to Failure of Immunoglobulin Response Is Ameliorated by Dietary Silk Peptide in 14-Month-Old C57BL/6 Mice - PMC [pmc.ncbi.nlm.nih.gov]

Structure-Activity Relationship of Pentapeptide Immune Modulators: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentapeptide immune modulators represent a significant class of bioactive molecules with the potential to regulate and normalize the immune system. Thymopentin (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, has been a cornerstone in this field of research.[1] Its sequence, Arg-Lys-Asp-Val-Tyr, is critical for its biological activity, which includes the induction of T-cell differentiation and modulation of immune responses.[1] This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of TP-5 and its analogues, offering a comprehensive resource for researchers and professionals involved in the development of novel immunomodulatory therapeutics. We will delve into the critical structural features governing their activity, present quantitative data on their biological effects, detail key experimental protocols for their evaluation, and visualize the underlying signaling pathways.

Core Structure-Activity Relationships of Thymopentin (TP-5) and its Analogues

The immunomodulatory activity of pentapeptides is intricately linked to their amino acid sequence and overall conformation. The native TP-5 sequence (Arg-Lys-Asp-Val-Tyr) serves as a template for numerous synthetic analogues designed to enhance potency, stability, and receptor selectivity.

Key Amino Acid Residues and their Roles

-

Arginine (Arg) at Position 1: The N-terminal arginine is crucial for activity. Its degradation by aminopeptidases leads to a loss of function, highlighting the importance of this residue for receptor interaction.[2]

-

Lysine (Lys) at Position 2: Modifications at this position can be tolerated to some extent. For instance, the substitution of Lys with Pro or the atypical amino acid Aib (α-aminoisobutyric acid) in acetylated and amidated analogues (Ac-Pro2-TP5-NH2 and Aib2-TP5-NH2) has been shown to retain biological activity while increasing enzymatic stability.[3]

-

Aspartic Acid (Asp) at Position 3: This residue is a key component of the active site. Its presence is vital for the immunoregulatory functions of the peptide.

-

Valine (Val) at Position 4: While essential, some substitutions are permissible. The closely related polypeptide, thysplenin, which has an Alanine at position 34 (corresponding to the Val position in TP-5's parent molecule), exhibits different receptor specificity, inducing cGMP elevation in MOLT-4 but not CEM T-cell lines.[4]

-

Tyrosine (Tyr) at Position 5: The C-terminal tyrosine is important for activity. Shortening the peptide from the C-terminus, resulting in tetrapeptides (Arg-Lys-Asp-Val) and tripeptides (Arg-Lys-Asp), can lead to analogues with significant, and in some cases, exceeding immunostimulating potencies compared to TP-5.[5]

Modifications Enhancing Activity and Stability

-

Cyclization: Creating cyclic analogues of TP-5 has been a successful strategy to constrain the peptide's conformation and enhance biological activity. Several conformationally restricted cyclic analogues have been shown to be biologically active, suggesting that the bioactive conformation of TP-5 may differ from its most stable solution conformation.[6]

-

N- and C-terminal Modifications: To combat rapid degradation by exopeptidases, N-terminal acetylation and C-terminal amidation have been employed. These modifications can significantly increase the peptide's stability in human serum while retaining its immunomodulatory effects.[3]

-

Peptide Hybrids: Fusing TP-5 with other peptides, such as fragments of cathelicidin 2 (CATH2), has led to the development of hybrid peptides with increased immunopotentiating activity and physiological stability.[7]

Quantitative Analysis of Immunomodulatory Activity

The biological effects of pentapeptide immune modulators are quantified using various in vitro and in vivo assays. The following tables summarize key quantitative data from studies on TP-5 and its analogues.

| Peptide/Analogue | Cell Line/System | Assay | Result | Reference |

| Thymopentin (TP-5) | Human T-cell lines (CEM and MOLT-4) | Intracellular cGMP elevation | Induces cGMP elevation in both cell lines | [4] |

| Thysplenin Analogue | Human T-cell lines (CEM and MOLT-4) | Intracellular cGMP elevation | Induces cGMP elevation in MOLT-4 but not CEM | [4] |

| Thymopentin (TP-5) | End-stage renal disease patients on hemodialysis | Cytokine Levels (Post-treatment) | IL-6: 6.68±1.51 ng/L, IL-8: 24.12±2.96 ng/L, TNF-α: 5.13±1.15 pmol/L | [8] |

| Thymopentin (TP-5) + Conventional Therapy | End-stage renal disease patients on hemodialysis | Cytokine Levels (Post-treatment) | IL-6: 5.52±1.46 ng/L, IL-8: 18.76±2.83 ng/L, TNF-α: 3.27±1.08 pmol/L | [8] |

| CbTP (TP5-CATH2 Hybrid) | RAW264.7 macrophages | Cytokine Production (10 µg/mL) | TNF-α: ~120 pg/mL, IL-6: ~150 pg/mL, IL-1β: ~100 pg/mL | [7] |

| Thymopentin (TP-5) | RAW264.7 macrophages | Cytokine Production (10 µg/mL) | TNF-α: ~80 pg/mL, IL-6: ~100 pg/mL, IL-1β: ~60 pg/mL | [7] |

| CbTP (TP5-CATH2 Hybrid) | THP-1 monocytes | Cytokine Production (10 µg/mL) | TNF-α: ~180 pg/mL, IL-6: ~250 pg/mL | [7] |

| Thymopentin (TP-5) | THP-1 monocytes | Cytokine Production (10 µg/mL) | TNF-α: ~120 pg/mL, IL-6: ~150 pg/mL | [7] |

Table 1: Quantitative data on the immunomodulatory effects of Thymopentin and its analogues.

| Peptide/Analogue | T-Cell Subset | Effect | Reference |

| Thymopentin (TP-5) | CD3+ | Increase | [8] |

| Thymopentin (TP-5) | CD4+ | Increase | [8] |

| Thymopentin (TP-5) | CD8+ | Decrease | [8] |

| Thymopentin (TP-5) | CD4+/CD8+ ratio | Increase | [8] |

Table 2: Effect of Thymopentin on T-lymphocyte subsets in end-stage renal disease patients on hemodialysis.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the accurate assessment of the immunomodulatory properties of pentapeptides. Below are methodologies for key experiments cited in the literature.

E-Rosette Assay for T-Lymphocyte Quantification

The E-rosette assay is a classic method used to identify and quantify human T-lymphocytes, which have the ability to bind sheep red blood cells (SRBCs) to form characteristic rosette structures.

Materials:

-

Ficoll-Hypaque solution for lymphocyte separation

-

Sheep red blood cells (SRBCs)

-

Phosphate-buffered saline (PBS)

-

Fetal calf serum (FCS)

-

Microscope slides and coverslips

-

Toluidine blue stain

Procedure:

-

Lymphocyte Isolation: Isolate peripheral blood mononuclear cells (PBMCs) from heparinized blood by density gradient centrifugation over Ficoll-Hypaque.

-

SRBC Preparation: Wash SRBCs three times with PBS.

-

Rosette Formation: Mix equal volumes of the lymphocyte suspension (at a concentration of 4 x 10^6 cells/mL in PBS with 10% FCS) and a 0.5% SRBC suspension.

-

Incubation: Centrifuge the cell mixture at 200 g for 5 minutes and then incubate at 4°C for 1-2 hours to allow for rosette formation.

-

Staining and Counting: Gently resuspend the cell pellet and mix with a drop of toluidine blue stain. Place a drop of the suspension on a microscope slide, cover with a coverslip, and count the number of rosette-forming cells (lymphocytes with three or more adherent SRBCs) out of 200 total lymphocytes.

-

Calculation: The percentage of T-lymphocytes is calculated as: (Number of rosettes / Total number of lymphocytes counted) x 100.

Lymphocyte Proliferation Assay

This assay measures the ability of lymphocytes to proliferate in response to a stimulus, such as a mitogen or a specific antigen, in the presence or absence of the test pentapeptide.

Materials:

-

Isolated PBMCs

-

RPMI 1640 medium supplemented with 10% FCS, L-glutamine, and antibiotics

-

Mitogen (e.g., Phytohemagglutinin - PHA) or specific antigen

-

Test pentapeptide at various concentrations

-

[³H]-thymidine or Carboxyfluorescein succinimidyl ester (CFSE)

-

96-well microtiter plates

-

Cell harvester and liquid scintillation counter (for [³H]-thymidine incorporation) or flow cytometer (for CFSE dilution)

Procedure ([³H]-thymidine incorporation):

-

Cell Plating: Plate 1 x 10^5 PBMCs per well in a 96-well plate in complete RPMI 1640 medium.

-

Stimulation: Add the mitogen or antigen to the appropriate wells. Add the test pentapeptide at various concentrations to both stimulated and unstimulated wells.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Radiolabeling: Add 1 µCi of [³H]-thymidine to each well and incubate for an additional 18 hours.

-

Harvesting and Counting: Harvest the cells onto glass fiber filters using a cell harvester. Measure the incorporated radioactivity using a liquid scintillation counter.

-

Data Analysis: Express the results as counts per minute (CPM) or as a stimulation index (SI), calculated as the ratio of CPM in stimulated cultures to CPM in unstimulated cultures.

Procedure (CFSE dilution):

-

CFSE Labeling: Label PBMCs with CFSE according to the manufacturer's protocol.

-

Cell Plating and Stimulation: Plate the CFSE-labeled cells and stimulate them with mitogen/antigen and the test pentapeptide as described above.

-

Incubation: Incubate the plates for 4-5 days.

-

Flow Cytometry Analysis: Harvest the cells and analyze them by flow cytometry. The decrease in CFSE fluorescence intensity is proportional to the number of cell divisions.

Cytokine Production Assay

This assay quantifies the production of cytokines (e.g., IL-2, IL-6, TNF-α) by immune cells in response to stimulation with the test pentapeptide.

Materials:

-

Isolated PBMCs or specific immune cell lines (e.g., macrophages)

-

Cell culture medium

-

Test pentapeptide at various concentrations

-

Stimulating agent (e.g., Lipopolysaccharide - LPS)

-

Enzyme-Linked Immunosorbent Assay (ELISA) kits for the specific cytokines of interest

Procedure:

-

Cell Culture: Culture the immune cells in appropriate medium in multi-well plates.

-

Stimulation: Add the test pentapeptide at various concentrations, with or without a co-stimulant like LPS.

-

Incubation: Incubate the cells for a specified period (e.g., 24-48 hours).

-

Supernatant Collection: Centrifuge the plates and collect the cell-free supernatants.

-

ELISA: Quantify the concentration of the desired cytokines in the supernatants using specific ELISA kits, following the manufacturer's instructions.

Signaling Pathways and Mechanisms of Action

Pentapeptide immune modulators exert their effects through interactions with specific cellular receptors and the subsequent activation of intracellular signaling cascades.

Toll-Like Receptor 2 (TLR2) Signaling Pathway

Several studies have identified Toll-Like Receptor 2 (TLR2) as a receptor for TP-5 and its analogues.[7] Binding of the pentapeptide to TLR2 initiates a signaling cascade that leads to the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.

Caption: TLR2 signaling pathway activated by TP-5.

Intracellular Cyclic GMP (cGMP) Elevation

Another key mechanism of action for TP-5 and its analogues is the induction of intracellular cyclic GMP (cGMP) levels in T-lymphocytes.[1][4] This elevation of the second messenger cGMP is associated with the immunoregulatory actions of these pentapeptides on peripheral T-cells.

Caption: Intracellular cGMP elevation pathway.

Experimental Workflow for SAR Studies

The systematic evaluation of the structure-activity relationship of novel pentapeptide analogues involves a multi-step workflow, from peptide design and synthesis to comprehensive biological characterization.

References

- 1. Thymopoietin to thymopentin: experimental studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation of thymopentin by human lymphocytes: evidence for aminopeptidase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biologically active analogs of thymopentin with enhanced enzymatic stability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Peptide analogs of thymopentin distinguish distinct thymopoietin receptor specificities on two human T cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Immuno-regulating peptides, I. Synthesis and structure-activity relationships of thymopentin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biologically active conformations of thymopentin. Studies with conformationally restricted analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Targeting the TLR2 Receptor With a Novel Thymopentin-Derived Peptide Modulates Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The effect of thymopentin on immune function and inflammatory levels in end-stage renal disease patients with maintenance hemodialysis - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Prediction of Lymphocyte-Activating Peptide Sequences: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The identification of peptide sequences that can activate lymphocytes—T cells and B cells—is a cornerstone of modern immunology and therapeutic development. From subunit vaccines to cancer immunotherapies, the ability to pinpoint these specific epitopes is paramount. In silico prediction methods have emerged as indispensable tools in this endeavor, offering a rapid and cost-effective means to screen vast numbers of potential candidates before proceeding to expensive and time-consuming experimental validation.[1][2][3] This technical guide provides an in-depth overview of the computational methodologies, experimental validation protocols, and underlying signaling pathways central to the prediction of lymphocyte-activating peptide sequences.

Core Concepts in Lymphocyte Activation by Peptides

Lymphocyte activation is a highly specific process initiated by the interaction of a peptide with a lymphocyte receptor. For T cells, this involves the recognition of a peptide-Major Histocompatibility Complex (pMHC) by the T-cell receptor (TCR).[4][5] For B cells, the B-cell receptor (BCR) can recognize soluble peptides or those presented on the surface of other cells.[6] The prediction of these activating peptides, therefore, hinges on modeling these molecular interactions.

In Silico Prediction of T-Cell Epitopes

The prediction of T-cell epitopes is a critical first step in assessing the immunogenicity of a peptide or protein therapeutic.[7][8] The central dogma of T-cell epitope prediction revolves around the peptide's ability to bind to an MHC molecule, as this is a prerequisite for TCR recognition.[9]

Major Histocompatibility Complex (MHC) Binding Prediction

Computational algorithms to predict peptide-MHC binding are the most mature and widely used tools in this field.[9][10] These methods can be broadly categorized as follows:

-

Sequence-Based Methods: These approaches rely on identifying patterns or motifs within the peptide sequence that are favorable for binding to a specific MHC allele.[9] They include:

-

Position-Specific Scoring Matrices (PSSMs): These matrices assign a score to each amino acid at each position within the peptide, reflecting its contribution to binding.

-

Artificial Neural Networks (ANNs): ANNs are machine learning models trained on large datasets of known binding and non-binding peptides to recognize complex patterns that predict binding affinity.[11][12] The NetMHCpan and NetMHCIIpan toolkits are widely used pan-specific methods based on shallow neural networks for predicting peptide binding to MHC-I and MHC-II molecules, respectively.[13]

-

Support Vector Machines (SVMs): SVMs are another type of machine learning algorithm used to classify peptides as binders or non-binders based on their sequence features.[14][15]

-

-

Structure-Based Methods: These methods use the three-dimensional structures of pMHC complexes to predict binding, often employing molecular docking simulations. While potentially more accurate, they are computationally more intensive.

-

Hybrid Methods: Many modern tools combine sequence and structural information to improve prediction accuracy.[14]

The performance of these prediction tools is continually improving with the integration of deep learning and large-scale experimental datasets.[13][16][17]

Key Computational Tools for T-Cell Epitope Prediction

A variety of web-based and standalone tools are available to researchers. The Immune Epitope Database (IEDB) provides a comprehensive suite of tools for both MHC class I and class II binding predictions.[9][18]

| Tool/Server | Prediction Method | Target | Key Features |

| NetMHCpan | Artificial Neural Network | MHC Class I | Pan-specific predictions for a wide range of MHC-I alleles.[13][16] |

| NetMHCIIpan | Artificial Neural Network | MHC Class II | Pan-specific predictions for MHC-II alleles.[12][13] |

| IEDB Analysis Resource | Consensus, ANN, SMM | MHC Class I & II | Integrates multiple prediction algorithms and provides a consensus score.[9] |

| MHCflurry | Artificial Neural Network | MHC Class I | Predicts both binding affinity and antigen processing.[16] |

| PRIME | Logistic Regression | MHC Class I | Combines predicted HLA-I binding with amino acid frequencies at specific positions to predict immunogenicity.[19] |

T-Cell Activation Signaling Pathway

Upon successful binding of the TCR to the pMHC, a signaling cascade is initiated within the T cell, leading to its activation, proliferation, and differentiation.[20][21] Key events include the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 complex by kinases like Lck.[20][22] This leads to the recruitment and activation of ZAP-70, which in turn phosphorylates downstream adaptor proteins like LAT and SLP-76.[20][22] This signal propagation activates multiple pathways, including the PLCγ1, MAPK, and PI3K-AKT pathways, ultimately leading to the activation of transcription factors such as NF-κB, NFAT, and AP-1, which drive the expression of genes responsible for T-cell effector functions.[23][24]

In Silico Prediction of B-Cell Epitopes

The identification of B-cell epitopes is crucial for the development of vaccines and diagnostics that rely on antibody responses.[3][25] B-cell epitopes can be linear (a continuous sequence of amino acids) or conformational (amino acids brought together by protein folding).[2][26]

Methods for B-Cell Epitope Prediction

-

Sequence-Based Methods: These methods predict linear B-cell epitopes based on the physicochemical properties of amino acids, such as hydrophilicity, flexibility, and surface accessibility.[2][27]

-

Structure-Based Methods: These approaches utilize the 3D structure of the antigen to identify conformational epitopes, often by analyzing solvent accessibility and protrusion from the protein surface.[27]

-

Machine Learning-Based Methods: Similar to T-cell epitope prediction, machine learning models are trained on datasets of known B-cell epitopes to improve predictive accuracy.[25]

Key Computational Tools for B-Cell Epitope Prediction

| Tool/Server | Prediction Method | Epitope Type | Key Features |

| BcePred | Physicochemical properties | Linear | Combines multiple properties for prediction.[2] |

| BepiPred | Hydrophilicity and HMMs | Linear | A commonly used tool for linear epitope prediction.[2] |

| ABCpred | Artificial Neural Network | Linear | Trained on a large dataset of B-cell epitopes.[28] |

| COBEpro | SVM and structural properties | Linear & Conformational | A two-step process for improved accuracy.[26] |

| ElliPro | Structural protrusion | Conformational | Predicts epitopes based on their protrusion from the protein surface.[27] |

| Discotope | Solvent accessibility and contact distances | Conformational | Incorporates spatial information for prediction.[27] |

B-Cell Activation Signaling Pathway

B-cell activation is initiated by the binding of an antigen to the BCR.[6] This triggers a signaling cascade involving the phosphorylation of ITAMs in the Igα/Igβ heterodimers by Src-family kinases like Lyn.[29] Syk kinase is then recruited and activated, leading to the formation of a "signalosome" that includes adaptor proteins like BLNK and signaling enzymes such as PLCγ2 and PI3K.[6][29] This results in the activation of downstream pathways that control B-cell proliferation, differentiation, and antibody production.[30]

Experimental Validation of Predicted Peptides

In silico predictions must be validated experimentally to confirm their biological activity.[16][31] A typical workflow involves the synthesis of predicted peptide candidates followed by a series of in vitro and ex vivo assays.

Detailed Methodologies for Key Experiments

1. Peptide-MHC Binding Assay

-

Objective: To quantitatively measure the binding affinity of a predicted peptide to a specific MHC molecule.

-

Principle: A competition-based enzyme-linked immunosorbent assay (ELISA) is commonly used. A known high-affinity labeled peptide is competed with the unlabeled test peptide for binding to purified MHC molecules.

-

Protocol Outline:

-

Coat a 96-well plate with streptavidin.

-

Add biotinylated MHC molecules to the wells.

-

Prepare serial dilutions of the test peptide and a known high-affinity reference peptide.

-

Add a fixed concentration of a labeled (e.g., fluorescently or with a tag for antibody detection) known binder peptide to all wells, along with the diluted test and reference peptides.

-

Incubate to allow for competitive binding.

-

Wash the plate to remove unbound peptides.

-

Add an antibody or reagent that detects the labeled peptide.

-

Measure the signal (e.g., fluorescence or absorbance).

-

Calculate the IC50 value (the concentration of test peptide required to inhibit 50% of the labeled peptide's binding).

-

2. T-Cell Activation Assays

-

Objective: To determine if a predicted peptide can activate T cells from a sensitized individual or a transgenic mouse model.

-

Common Assays:

-

ELISpot (Enzyme-Linked Immunospot) Assay: Measures the frequency of cytokine-secreting cells (e.g., IFN-γ for CD8+ T cells, IL-4 for Th2 cells).

-

Protocol Outline:

-

Coat a 96-well plate with an anti-cytokine capture antibody.

-

Isolate peripheral blood mononuclear cells (PBMCs) or splenocytes.

-

Add the cells to the wells along with the test peptide and appropriate controls.

-

Incubate to allow for T-cell activation and cytokine secretion.

-

Wash the cells away, leaving the secreted cytokine bound to the plate.

-

Add a biotinylated anti-cytokine detection antibody.

-

Add streptavidin-enzyme conjugate.

-

Add a substrate that produces a colored spot at the site of cytokine secretion.

-

Count the spots, where each spot represents a cytokine-secreting cell.

-

-

-

Intracellular Cytokine Staining (ICS) with Flow Cytometry: Identifies and quantifies cytokine-producing T cells.

-

Protocol Outline:

-

Stimulate PBMCs or splenocytes with the test peptide in the presence of a protein transport inhibitor (e.g., Brefeldin A) to trap cytokines intracellularly.

-

Stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8).

-

Fix and permeabilize the cells.

-

Stain the cells with fluorescently labeled antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α, IL-2).

-

Analyze the cells by flow cytometry to determine the percentage of T cells producing specific cytokines in response to the peptide.

-

-

-

Activation-Induced Marker (AIM) Assay: Detects the upregulation of activation markers (e.g., CD69, CD137) on the surface of T cells following stimulation.[32]

-

3. B-Cell Activation Assays

-

Objective: To assess the ability of a predicted B-cell epitope to induce a B-cell response.

-

Common Assays:

-

ELISA for Antibody Production: Measures the production of antibodies specific to the peptide in the serum of immunized animals.

-

B-Cell ELISpot: Similar to the T-cell ELISpot, this assay measures the frequency of antibody-secreting B cells.

-

Quantitative Data in Peptide Prediction and Validation

The following tables summarize key quantitative parameters often encountered in the in silico prediction and experimental validation of lymphocyte-activating peptides.

Table 1: Common Thresholds for In Silico Predictions

| Parameter | Description | Typical Threshold for "Hit" | Reference |

| MHC Binding Affinity (IC50) | Concentration of peptide required to inhibit 50% of a reference peptide's binding. | < 500 nM (strong binders < 50 nM) | [33] |

| % Rank (NetMHCpan) | Rank of the predicted binding affinity compared to a set of random natural peptides. | < 2% (strong binders < 0.5%) | [19] |

| Antigenicity Score | A predicted likelihood of being antigenic. | Varies by tool (e.g., > 0.4 for VaxiJen) | [34] |

Table 2: Performance Metrics for Prediction Algorithms

| Metric | Formula | Description |

| Sensitivity (Recall) | TP / (TP + FN) | The proportion of actual positives that are correctly identified. |

| Specificity | TN / (TN + FP) | The proportion of actual negatives that are correctly identified. |

| Precision | TP / (TP + FP) | The proportion of predicted positives that are actually positive. |

| Area Under the Curve (AUC) | - | A measure of the overall performance of a classifier. |

TP = True Positives, FP = False Positives, TN = True Negatives, FN = False Negatives

Table 3: Example Experimental Readouts for Lymphocyte Activation

| Assay | Readout | Example of a Positive Result | Reference |

| IFN-γ ELISpot | Spot-Forming Cells (SFCs) / 10^6 cells | > 50 SFCs / 10^6 cells and > 2x background | [35] |

| ICS for IFN-γ | % of IFN-γ+ T cells | Significant increase over unstimulated control | [18] |

| ELISA for IgG | Antibody Titer | > 1:1000 | [18] |

| Granzyme B Assay | Concentration (pg/mL) | > 40 pg/mL | [18] |

Conclusion

The in silico prediction of lymphocyte-activating peptides has revolutionized the fields of vaccinology and immunotherapy. By leveraging a diverse array of computational tools, researchers can efficiently screen vast proteomes to identify promising candidate epitopes. However, it is crucial to recognize that in silico predictions are the first step in a comprehensive discovery pipeline. Rigorous experimental validation is essential to confirm the biological activity of these predicted peptides and to advance them as potential therapeutic or prophylactic agents. The integration of robust computational prediction with meticulous experimental validation will continue to accelerate the development of novel and effective immunotherapies.

References

- 1. In Silico Tools and Databases for Designing Peptide-Based Vaccine and Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. In Silico Prediction of Linear B-Cell Epitopes on Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Introduction to B-Cell Epitope Mapping and In Silico Epitope Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Computational Methods for Predicting Key Interactions in T Cell-Mediated Adaptive Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Computational Methods for Predicting Key Interactions in T Cell–Mediated Adaptive Immunity | Annual Reviews [annualreviews.org]

- 6. The regulators of BCR signaling during B cell activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids: A Method Using Existing in silico Algorithm Infrastructure and a Vision for Future Enhancements - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico immunogenicity assessment for sequences containing unnatural amino acids: A method using existing in silico algorithm infrastructure and a vision for future enhancements | Product Citations | Biosynth [biosynth.com]

- 9. creative-biostructure.com [creative-biostructure.com]

- 10. Computational methods for prediction of T-cell epitopes--a framework for modelling, testing, and applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchprofiles.canberra.edu.au [researchprofiles.canberra.edu.au]

- 12. Immunoinformatics: Predicting Peptide–MHC Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. Prediction of peptide binding to MHC using machine learning with sequence and structure-based feature sets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Predicting MHC class I binder: existing approaches and a novel recurrent neural network solution - PMC [pmc.ncbi.nlm.nih.gov]

- 16. immudex.com [immudex.com]

- 17. Frontiers | Improved prediction of MHC-peptide binding using protein language models [frontiersin.org]

- 18. mdpi.com [mdpi.com]

- 19. Prediction of neo-epitope immunogenicity reveals TCR recognition determinants and provides insight into immunoediting - PMC [pmc.ncbi.nlm.nih.gov]

- 20. T Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 21. sinobiological.com [sinobiological.com]

- 22. Linker for activation of T cells - Wikipedia [en.wikipedia.org]

- 23. T-cell activation through the antigen receptor. Part 1: signaling components, signaling pathways, and signal integration at the T-cell antigen receptor synapse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. cd-genomics.com [cd-genomics.com]

- 25. Advances in In-silico B-cell Epitope Prediction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. mdpi.com [mdpi.com]

- 27. B Cell Tools [tools.iedb.org]

- 28. mdpi.com [mdpi.com]

- 29. B Cell Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 30. researchgate.net [researchgate.net]

- 31. Design of an epitope-based peptide vaccine against spike protein of human coronavirus: an in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 32. Experimental validation of immunogenic SARS-CoV-2 T cell epitopes identified by artificial intelligence - PMC [pmc.ncbi.nlm.nih.gov]

- 33. In Silico Epitope-Based Peptide Vaccine Design Against Influenza B Virus: An Immunoinformatics Approach [mdpi.com]

- 34. In Silico Design of a New Multi-Epitope Peptide-Based Vaccine Candidate Against Q Fever - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Integrated computational prediction and experimental validation identifies promiscuous T cell epitopes in the proteome of Mycobacterium bovis - PMC [pmc.ncbi.nlm.nih.gov]

Endogenous Lymphocyte-Activating Pentapeptides: A Technical Guide to Biological Function and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Endogenous pentapeptides with lymphocyte-activating properties represent a class of immunomodulatory molecules with significant therapeutic potential. This technical guide provides an in-depth analysis of the biological function of these peptides, with a primary focus on the well-characterized pentapeptide, thymopentin (TP-5). We will explore its mechanism of action, impact on lymphocyte signaling and function, and present relevant quantitative data. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are provided to facilitate further research and drug development in this area.

Introduction

The immune system is intricately regulated by a complex network of signaling molecules, including endogenous peptides. Among these, a subset of pentapeptides has been identified as potent activators of lymphocytes, playing a crucial role in immune surveillance and response. These peptides, often derived from larger precursor proteins, can modulate T-cell maturation, proliferation, and cytokine production, making them attractive candidates for immunotherapeutic interventions in a variety of diseases, including immunodeficiencies, autoimmune disorders, and cancer.

Thymopentin (TP-5), a synthetic pentapeptide corresponding to the active site of the thymic hormone thymopoietin, serves as the archetypal example of an endogenous lymphocyte-activating pentapeptide. Its biological effects have been extensively studied, providing a valuable model for understanding the broader functional roles of this class of molecules.

Mechanism of Action: The TLR2-NF-κB Signaling Axis

Recent evidence suggests that the immunomodulatory effects of thymopentin and related pentapeptides are mediated through the Toll-like receptor 2 (TLR2). TLR2 is a pattern recognition receptor crucial for the innate immune response, and its activation by these endogenous peptides initiates a signaling cascade that culminates in the activation of the transcription factor NF-κB, a master regulator of inflammatory and immune responses.

Receptor Binding

The interaction between a thymopentin-derived peptide and TLR2 has been characterized, demonstrating a specific binding affinity. This interaction is the initial and critical step in the activation of the downstream signaling pathway.

Downstream Signaling Cascade

Upon binding of the pentapeptide, TLR2 recruits the adaptor protein MyD88. This leads to the activation of a series of downstream kinases, ultimately resulting in the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). The release of IκB allows for the translocation of NF-κB into the nucleus, where it binds to specific DNA sequences in the promoter regions of target genes, inducing their transcription. This signaling pathway is pivotal in orchestrating the cellular responses to the pentapeptide.

Biological Functions and Quantitative Data

The activation of the TLR2-NF-κB pathway by endogenous pentapeptides leads to a range of biological effects on lymphocytes, primarily aimed at enhancing the immune response.

Lymphocyte Proliferation

A key function of these pentapeptides is the induction of lymphocyte proliferation, a critical step in mounting an effective adaptive immune response. While specific EC50 values for thymopentin-induced lymphocyte proliferation are not consistently reported in the literature, its proliferative effect is well-documented.

Cytokine Production

Endogenous pentapeptides modulate the production of a variety of cytokines, thereby shaping the nature of the immune response. Thymopentin has been shown to enhance the production of pro-inflammatory and T-helper 1 (Th1) type cytokines while reducing the secretion of some T-helper 2 (Th2) type cytokines.[1]

| Parameter | Peptide | Observation | Reference(s) |

| Receptor Binding | |||

| Dissociation Constant (KD) | CbTP (Thymopentin-derived) | 2.38 x 10-4 µM for TLR2 | [2] |

| Cytokine Modulation | |||

| Interleukin-1α (IL-1α) | Thymopentin | Activation of production in murine peritoneal macrophages and spleen lymphocytes. | [2] |

| Interleukin-2 (IL-2) | Thymopentin | Enhanced production by splenocytes from aged mice. | [1] |

| Interleukin-4 (IL-4) | Thymopentin | Reduced secretion by splenocytes from aged mice. | [1] |

| Interleukin-6 (IL-6) | Thymopentin | Activation of production in murine peritoneal macrophages and spleen lymphocytes. | [2] |

| Interleukin-10 (IL-10) | Thymopentin | Activation of production in murine peritoneal macrophages and spleen lymphocytes. | [2] |

| Interferon-γ (IFN-γ) | Thymopentin | Enhanced production by splenocytes from aged mice. | [1] |

| Tumor Necrosis Factor-α (TNF-α) | Thymopentin | Enhanced production by splenocytes from aged mice. | [1] |

| Hormone Release | |||

| ACTH-like immunoreactivity (ACTH-LIR) | Thymopentin (1 µg/ml) | Median release of 22 pg/ml from cultured human peripheral mononuclear cells. |

Table 1: Quantitative and Qualitative Effects of Endogenous Pentapeptides on Lymphocytes

Experimental Protocols

Lymphocyte Proliferation Assay (³H-Thymidine Incorporation)

This protocol outlines a standard method for assessing lymphocyte proliferation in response to an endogenous pentapeptide.

References

An In-depth Technical Guide on Early Signaling Pathways Induced by Lymphocyte Activating Pentapeptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lymphocyte activating pentapeptides are small peptide molecules that play a crucial role in modulating the immune system. Their ability to trigger specific signaling cascades within lymphocytes makes them attractive candidates for therapeutic development in a variety of diseases, including immunodeficiencies, infectious diseases, and cancer. This technical guide provides an in-depth exploration of the core early signaling pathways induced by two prominent classes of lymphocyte-activating pentapeptides: Muramyl Dipeptide (MDP) and Thymopentin (TP5). The focus is on the initial molecular events that lead to lymphocyte activation, supported by quantitative data, detailed experimental protocols, and visual representations of the signaling networks.

Muramyl Dipeptide (MDP): A Potent Activator of Innate Immunity

Muramyl dipeptide (N-acetylmuramyl-L-alanyl-D-isoglutamine) is the minimal bioactive peptidoglycan motif common to all bacteria, both Gram-positive and Gram-negative. It is a potent activator of the innate immune system, primarily through its interaction with the intracellular receptor NOD2.

The NOD2 Signaling Pathway

The canonical signaling pathway initiated by MDP involves its recognition by the cytosolic pattern recognition receptor, Nucleotide-binding Oligomerization Domain-containing protein 2 (NOD2). This interaction triggers a conformational change in NOD2, leading to its oligomerization and the recruitment of the serine/threonine kinase RIPK2 (Receptor-Interacting Protein Kinase 2). The subsequent activation of RIPK2 is a critical node in the pathway, leading to the activation of two major downstream signaling arms: the NF-κB pathway and the MAPK pathway.

-

NF-κB Activation: Activated RIPK2 undergoes ubiquitination, which serves as a scaffold to recruit and activate the TAK1 (Transforming growth factor-β-Activated Kinase 1) complex. TAK1, in turn, phosphorylates and activates the IKK (IκB Kinase) complex. The IKK complex then phosphorylates the inhibitory protein IκBα, targeting it for proteasomal degradation. The degradation of IκBα releases the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) transcription factor, allowing it to translocate to the nucleus and induce the expression of pro-inflammatory genes, including cytokines and chemokines.

-

MAPK Activation: The activated TAK1 complex also phosphorylates and activates MAP Kinase Kinases (MKKs), which in turn phosphorylate and activate the Mitogen-Activated Protein Kinases (MAPKs), particularly p38 and JNK. Activated p38 and JNK phosphorylate various transcription factors, such as AP-1, which also contribute to the expression of inflammatory genes.

Quantitative Data on MDP-Induced Signaling

The activation of downstream signaling pathways by MDP is a dose-dependent process. The following tables summarize quantitative data from various studies.

Table 1: MDP-Induced NF-κB Activation (Luciferase Reporter Assay)

| MDP Concentration | Fold NF-κB Activation (vs. Control) | Cell Line | Reference |

| 1 ng/mL | ~5 | HEK293T | [1] |

| 10 ng/mL | ~15 | HEK293T | [1] |

| 100 ng/mL | ~45 | HEK293T | [1][2] |

| 1000 ng/mL | ~50 | HEK293T | [1] |

Table 2: MDP-Induced Cytokine Production

| Cytokine | MDP Concentration | Concentration (pg/mL) | Cell Type | Reference |

| IL-8 | 10 µg/mL | 177 (in COVID-19 patients) | Whole Blood | [3] |

| IL-8 | 10 µg/mL | 1634 (in healthy subjects) | Whole Blood | [3] |

| IL-8 | 1 µg/mL (+LPS 10 ng/mL) | ~4000 | U937 cells | [Synergistic effect of MDP with LPS on induction of IL-8 secretion in... - ResearchGate] |

Table 3: MDP-Induced p38 MAPK Phosphorylation (Western Blot Densitometry)

| MDP Concentration | Fold Change in p-p38/total-p38 (vs. Control) | Cell Line | Reference |

| 100 ng/mL | Data not available (Maximal effect at 60 min) | SIM-A9 cells | [4] |

Note: Specific fold-change values for p38 phosphorylation are often presented graphically in publications and may require direct consultation of the source for precise quantification.

Experimental Protocols

This assay is used to quantify the activation of the NF-κB signaling pathway.

Principle: Cells are transiently transfected with a reporter plasmid containing the luciferase gene under the control of an NF-κB response element. Activation of NF-κB leads to the transcription of the luciferase gene, and the resulting luminescence is measured.

Protocol:

-

Cell Culture and Transfection:

-

Seed HEK293T cells in a 96-well plate at a density of 2.5 x 10^4 cells/well.

-

Co-transfect the cells with an NF-κB-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.

-

Incubate for 24 hours.

-

-

MDP Stimulation:

-

Replace the medium with fresh medium containing various concentrations of MDP (e.g., 1, 10, 100, 1000 ng/mL).

-

Include a vehicle control (medium only).

-

Incubate for 6-24 hours.

-

-

Cell Lysis and Luciferase Assay:

-

Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Transfer the cell lysate to a luminometer plate.

-

Add luciferase assay substrate and measure the firefly luciferase activity.

-

Add a stop-and-glo reagent and measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

-

Express the results as fold activation over the vehicle control.

-

This technique is used to detect the phosphorylation and activation of p38 MAPK.

Protocol:

-

Cell Culture and Stimulation:

-

Plate cells (e.g., SIM-A9 microglial cells) and grow to 70-80% confluency.

-

Stimulate the cells with MDP (e.g., 100 ng/mL) for various time points (e.g., 0, 15, 30, 60, 120 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with a primary antibody specific for phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Data Analysis:

-

Strip the membrane and re-probe with an antibody for total p38 MAPK as a loading control.

-

Quantify the band intensities using densitometry software (e.g., ImageJ).

-

Calculate the ratio of phospho-p38 to total p38 and express the results as fold change relative to the unstimulated control.

-

Thymopentin (TP5): A Modulator of T-Cell Function

Thymopentin is a synthetic pentapeptide (Arg-Lys-Asp-Val-Tyr) corresponding to the active site of the thymic hormone thymopoietin. It has been shown to possess immunomodulatory properties, particularly in influencing T-cell differentiation and function.

The TLR2 Signaling Pathway